2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole

Medicinal Chemistry Neurodegenerative Disease Synthetic Intermediate

Specifically source the ortho-substituted 2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole to leverage its distinct physicochemical advantages in drug discovery. The ortho-OCF3 group introduces steric hindrance and strong electron-withdrawing effects, enhancing metabolic stability, lipophilicity, and membrane permeability. As a bioisostere for ester/amide functionalities, it serves as a key intermediate in synthesizing amyloid fibril formation inhibitors (WO2016153023A1). Its predicted LogP of 2.08 offers a lower lipophilicity profile compared to para-isomers, enabling finer LogP modulation. This building block is vital for SAR studies exploring ortho-substitution effects on target engagement and CYP3A4 liability mitigation.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 1427460-77-2
Cat. No. B1343782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole
CAS1427460-77-2
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=CO2)OC(F)(F)F
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)16-7-4-2-1-3-6(7)8-14-13-5-15-8/h1-5H
InChIKeyCCDKBAUGABEGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole (CAS 1427460-77-2): Procurement-Grade Heterocyclic Building Block


2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole (CAS 1427460-77-2) is a heterocyclic organic compound with the molecular formula C9H5F3N2O2 and a molecular weight of 230.15 g/mol . It belongs to the 1,3,4-oxadiazole class of five-membered aromatic heterocycles containing two nitrogen atoms and one oxygen atom. The compound features an ortho-substituted trifluoromethoxy (-OCF3) phenyl group attached at the 2-position of the oxadiazole ring. The trifluoromethoxy substituent enhances lipophilicity, metabolic stability, and membrane permeability , making this compound a versatile intermediate in medicinal chemistry. Commercially available at ≥97-98% purity , the compound has a predicted LogP of 2.08 [1] and a predicted boiling point of 261.8±50.0 °C at 760 mmHg [1].

Why 2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole Cannot Be Replaced by Positional Isomers or Non-Fluorinated Analogs


Substitution of the 2-position phenyl ring with a trifluoromethoxy group at the ortho position (as in CAS 1427460-77-2) produces distinct physicochemical and electronic properties compared to meta or para isomers, as well as to non-fluorinated analogs. The ortho-OCF3 group introduces both steric hindrance and strong electron-withdrawing effects via induction, which alter reactivity at the oxadiazole ring and influence downstream synthetic transformations . 1,3,4-Oxadiazoles are established bioisosteres for ester and amide functionalities in drug design, and the presence of the trifluoromethoxy group further modulates lipophilicity, metabolic stability, and target binding [1]. SAR studies on 2-aryl-1,3,4-oxadiazoles have demonstrated that substituent position on the phenyl ring directly impacts biological activity—with certain positional modifications enhancing or diminishing inhibitory potency [2]. Consequently, generic replacement with an unsubstituted phenyl analog or a positional isomer may result in altered synthetic outcomes or divergent biological profiles in downstream applications.

2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole: Quantitative Differentiation Evidence Against Comparators


Patent-Defined Utility as a Key Synthetic Intermediate for Amyloid Fibril Formation Inhibitors

CAS 1427460-77-2 is explicitly disclosed as a synthetic intermediate in WO2016153023A1 for the preparation of novel oxadiazole derivatives that function as amyloid fibril formation inhibitors, with therapeutic applications targeting neurodegenerative diseases [1]. This patent-defined role differentiates the compound from generic 1,3,4-oxadiazoles that lack documented, peer-validated synthetic utility in a defined therapeutic program. While specific yield data for steps employing this intermediate are not disclosed in the patent abstract, the compound's inclusion in a patented synthetic route establishes its procurement value for researchers engaged in amyloid-targeting drug discovery or replicating the disclosed synthetic methodology [1].

Medicinal Chemistry Neurodegenerative Disease Synthetic Intermediate

Lipophilicity (LogP) Differentiation: Ortho-Substituted 1,3,4-Oxadiazole Versus Para-Substituted 1,2,4-Oxadiazole Isomer

The ortho-substituted 2-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole (CAS 1427460-77-2) has a predicted LogP of 2.08 [1], whereas its para-substituted 1,2,4-oxadiazole positional isomer 3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole (CAS 1262413-40-0) has a significantly higher experimental LogP of 3.70 and a computationally predicted LogP of 2.64 . This difference of approximately 0.56 to 1.62 LogP units represents a 3.6-fold to over 40-fold difference in lipophilicity, which may influence membrane permeability, solubility, and metabolic stability in drug discovery contexts .

Physicochemical Properties Drug-Likeness ADME Prediction

Price and Commercial Availability Comparison: Ortho-Substituted Versus Para-Substituted 1,3,4-Oxadiazole Isomer

2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole (CAS 1427460-77-2) is available from multiple commercial suppliers including Leyan , Chemenu , CymitQuimica , and FUJIFILM Wako . At CymitQuimica, 1g is priced at €152.00, 5g at €537.00, and 10g at €920.00 . In contrast, the para-substituted isomer 2-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole (CAS 1841435-85-5) shows limited vendor availability in search results, with pricing data less readily accessible . This differential in commercial accessibility makes CAS 1427460-77-2 a more immediately procurable option for research programs.

Procurement Economics Supply Chain Commercial Availability

Structure-Activity Relationship (SAR) Precedent: Ortho-Substitution on 2-Aryl-1,3,4-Oxadiazoles Modulates Biological Activity

SAR studies on 2-aryl-1,3,4-oxadiazole-5-thiols have demonstrated that substituent position on the phenyl ring significantly alters inhibitory activity against cinnamic acid 4-hydroxylase (CA4H). The unsubstituted 2-phenyl-1,3,4-oxadiazole-5-thiol exhibited 95.0% inhibition at 10 μM and 51.9% inhibition at 1 μM [1]. Introduction of a chlorine atom at the 3-position on the benzene ring increased inhibitory activity to 85.3% at 1 μM (IC50 = 0.21 μM), representing an approximately 1.6-fold improvement relative to the unsubstituted parent at 1 μM [1]. Conversely, substituents introduced at the 4-position decreased inhibitory activity [1]. This class-level SAR evidence indicates that ortho-position substitution (adjacent to the oxadiazole linkage) can enhance biological activity compared to para-substitution or unsubstituted analogs.

Medicinal Chemistry SAR Analysis Enzyme Inhibition

Oxadiazole Scaffold Bioisosteric Replacement: Documented Improvement in CYP3A4 Liability Versus Furan-Containing Analogs

In a medicinal chemistry optimization program for PPARα/γ dual agonists, replacement of a furan ring with a 1,3,4-oxadiazole ring successfully addressed potent cytochrome P450 3A4 (CYP3A4) direct inhibitory activity that had been a fatal issue with the furan-containing lead compound [1]. While the specific compound 2-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole was not directly evaluated in this study, the class-level evidence demonstrates that 1,3,4-oxadiazoles can serve as superior bioisosteres for heteroaromatic rings when CYP inhibition liability is a concern [1]. The resulting oxadiazole derivatives exhibited significant decreases in plasma glucose and triglyceride levels in db/db mice without marked weight gain [1].

Drug Metabolism CYP Inhibition Lead Optimization

Research and Industrial Application Scenarios for 2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole (CAS 1427460-77-2)


Synthesis of Amyloid Fibril Formation Inhibitors for Neurodegenerative Disease Research

This compound serves as a defined synthetic intermediate in the preparation of oxadiazole derivatives that function as amyloid fibril formation inhibitors, as disclosed in patent WO2016153023A1 [1]. Research groups investigating protein misfolding diseases such as Alzheimer's disease or other amyloid-related neurodegenerative conditions may require this specific intermediate to replicate patented synthetic routes or to generate novel analogs within this structural class for structure-activity relationship exploration.

Medicinal Chemistry Lead Optimization Requiring Defined Lipophilicity Profile

With a predicted LogP of 2.08 [1], this ortho-substituted 1,3,4-oxadiazole offers a distinct lipophilicity profile compared to its para-substituted 1,2,4-oxadiazole isomer (LogP = 2.64-3.70) [2] . Medicinal chemists seeking to modulate LogP within a narrow range (e.g., to optimize for Lipinski's Rule of Five compliance or to balance permeability and solubility) may preferentially select this building block when lower lipophilicity is desired relative to available alternatives.

Building Block Procurement for Ortho-Substituted 2-Aryl-1,3,4-Oxadiazole Library Synthesis

SAR studies on 2-aryl-1,3,4-oxadiazoles have established that ortho-position substitution on the phenyl ring can enhance biological activity compared to unsubstituted or para-substituted analogs, as demonstrated by the 1.6-fold activity improvement observed with 3-Cl substitution in CA4H inhibition assays [1]. This compound provides a ready-to-use ortho-OCF3 substituted core for library synthesis, enabling exploration of how trifluoromethoxy substitution at the ortho position influences target engagement, selectivity, and pharmacokinetic properties.

CYP Inhibition Liability Mitigation in PPAR-Targeting Drug Discovery Programs

Class-level evidence demonstrates that 1,3,4-oxadiazoles can resolve CYP3A4 inhibition liabilities that are problematic in furan-containing analogs, while maintaining in vivo efficacy in metabolic disease models [1]. Research programs focused on nuclear receptor targets (e.g., PPARs) or other targets where CYP inhibition has been observed in lead series may benefit from incorporating 1,3,4-oxadiazole-containing building blocks such as CAS 1427460-77-2 to proactively address potential drug-drug interaction risks during lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.